Stereoselective Photocyclization to BDT
The (E)-isomer of 1,2-bis(2-bromo-3-thienyl)ethene undergoes a distinct photochemical cyclization to form benzo[2,1-b:3,4-b']dithiophene (BDT), whereas the (Z)-isomer primarily undergoes unproductive radical fragmentation [1]. GC/MS analysis of the photoreaction mother liquors confirms that the (Z)-isomer leads to intractable materials from C-Br bond cleavage, while the (E)-isomer follows the cyclization route [1].
| Evidence Dimension | Photochemical reaction pathway and product formation |
|---|---|
| Target Compound Data | Predominant cyclization to BDT |
| Comparator Or Baseline | (Z)-1,2-bis(2-bromo-3-thienyl)ethene (cis isomer) |
| Quantified Difference | GC/MS shows opposite isomerization behavior; (E)-isomer yields cyclized product, (Z)-isomer yields radical fragments |
| Conditions | Photoreaction in solution, analyzed by GC/MS |
Why This Matters
For researchers synthesizing BDT-based materials, the (E)-isomer is the only viable precursor; the (Z)-isomer leads to side reactions and lower yields.
- [1] Sturaro, A.; Traldi, P.; Audisio, G.; Destri, S.; Catellani, M. Electron impact induced synthesis of benzo[2,1-b:3,4-b′]dithiophene. Journal of Heterocyclic Chemistry 1990, 27 (7), 1867-1871. View Source
